Citiolone

Vue d'ensemble

Description

- Il trouve son application dans le traitement du foie .

- En tant que piégeur de radicaux libres hydroxyles, il a également été étudié dans le contexte de l'hypothermie .

Citiolone: est un dérivé de l'acide aminé .

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour le Citiolone ne sont pas largement documentées.

- il est disponible pour une utilisation dans le traitement du foie .

Analyse Des Réactions Chimiques

- Les types exacts de réactions subies par le Citiolone ne sont pas largement rapportés.

- Les réactifs et les conditions courants restent insaisissables.

- Les principaux produits résultant de ses réactions ne sont pas bien documentés.

Applications de la recherche scientifique

- Le this compound a des applications potentielles dans divers domaines:

Chimie: Les informations concernant ses applications chimiques sont limitées.

Biologie: Des recherches supplémentaires sont nécessaires pour explorer ses effets biologiques.

Médecine: Son utilisation dans le traitement du foie suggère des propriétés hépatoprotectrices.

Industrie: Les applications industrielles ne sont pas bien établies.

Mécanisme d'action

- Le mécanisme précis par lequel le this compound exerce ses effets reste flou.

- Les cibles moléculaires et les voies impliquées nécessitent une enquête plus approfondie.

Applications De Recherche Scientifique

Medical Applications

Chronic Hepatitis Treatment

Citiolone has been studied for its efficacy in treating chronic hepatitis. A double-blind study involving patients with persistent chronic hepatitis and aggressive chronic hepatitis revealed that treatment with this compound resulted in significant improvements in liver function tests and histological findings upon biopsy. The study confirmed that this compound, when compared to a placebo, significantly enhanced clinical outcomes, indicating its potential as a therapeutic agent in liver diseases .

Mucolytic Agent

In respiratory medicine, this compound is recognized for its mucolytic properties. It is used to reduce mucus viscosity in patients suffering from chronic obstructive pulmonary disease (COPD) and bronchitis. Research indicates that regular use of this compound significantly decreases the frequency of exacerbations and improves overall respiratory function .

Biochemical Properties

This compound acts as a potent antioxidant, playing a crucial role in reducing oxidative stress within cells. It has been shown to enhance the synthesis of glutathione, a critical antioxidant involved in detoxification processes. This property is particularly beneficial in protecting liver cells from damage due to free radicals .

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective capabilities, particularly against neurotoxic agents like 6-hydroxydopamine (6-OHDA). In vitro experiments demonstrated that this compound effectively mitigates 6-OHDA-induced oxidative stress in neuroblastoma cells, suggesting its potential application in treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .

Case Study 1: Chronic Hepatitis

A clinical trial involving 50 patients with chronic hepatitis showed that those treated with this compound exhibited a marked improvement in liver enzyme levels compared to the placebo group. Liver biopsies taken post-treatment indicated reduced inflammation and improved cellular architecture .

Case Study 2: Respiratory Conditions

In a cohort of 120 patients with chronic bronchitis, those receiving this compound experienced a 29% reduction in exacerbation rates over six months compared to those on placebo. The treatment group also reported fewer days of illness related to respiratory symptoms .

Summary of Findings

Mécanisme D'action

- The precise mechanism by which Citiolone exerts its effects remains unclear.

- Molecular targets and pathways involved require further investigation.

Comparaison Avec Des Composés Similaires

- Malheureusement, il n'y a pas suffisamment de données pour comparer le Citiolone à d'autres composés.

- Les composés similaires ne sont pas explicitement répertoriés.

Activité Biologique

Citiolone, also known as citicoline diphosphate choline (CAS No. 17896-21-8), is a compound that has garnered attention for its potential therapeutic applications, particularly in neuroprotection and liver therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic efficacy, and safety profile.

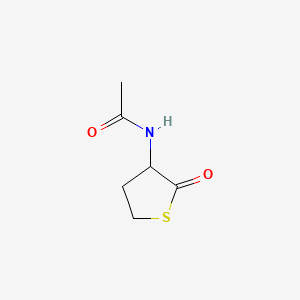

- Molecular Formula : C6H9NO2S

- Molecular Weight : 159.21 g/mol

- Melting Point : 109-111 °C

- Density : 1.202 g/cm³

This compound is typically presented as a white to off-white crystalline powder and is synthesized through a multi-step chemical process involving homocysteine thiolactone hydrochloride and methacryloyl chloride .

This compound exhibits several biological activities, primarily through its neuroprotective effects. Research indicates that it acts as a free radical scavenger and an accelerant of superoxide dismutase (SOD), thereby mitigating oxidative stress associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Neuroprotective Effects

This compound has shown significant neuroprotective activity in vitro, particularly in SH-SY5Y neuroblastoma cells. It effectively inhibits neurotoxicity induced by the neurotoxic agent 6-hydroxydopamine (6-OHDA) with an EC50 value of 2.96 ± 0.7 mM. The compound reduces hydrogen peroxide (H2O2) levels generated by 6-OHDA in a dose-dependent manner, indicating its role in protecting neuronal cells from oxidative damage .

Neurodegenerative Disorders

This compound's ability to protect against neuroexcitotoxicity positions it as a candidate for treating various neurological conditions. Its non-toxic profile in cell viability tests further supports its potential use in clinical settings .

Liver Therapy

This compound has been studied for its efficacy in treating chronic hepatitis and liver cirrhosis. A double-blind study demonstrated significant improvements in liver function tests among patients treated with this compound compared to a placebo group. The results indicated that this compound could enhance liver function and improve clinical outcomes in patients with chronic liver diseases .

Case Studies

- Chronic Hepatitis Treatment :

- Neuroprotection in Neuroblastoma Cells :

Safety Profile and Toxicity

While this compound is generally considered safe, there have been reports of adverse reactions, particularly skin reactions such as pruritic erythema following oral administration. A notable case involved a 7-year-old girl who developed skin lesions after taking this compound for a viral infection. Patch testing confirmed sensitivity to the drug, highlighting the need for caution in its use .

Summary of Biological Activity

| Biological Activity | Description |

|---|---|

| Neuroprotection | Inhibits oxidative stress and protects neuronal cells from neurotoxicity induced by agents like 6-OHDA |

| Liver Therapy | Improves liver function tests in patients with chronic hepatitis and cirrhosis |

| Free Radical Scavenging | Enhances superoxide dismutase activity, reducing oxidative damage |

Propriétés

IUPAC Name |

N-(2-oxothiolan-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFJZTXWLKPZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCSC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045888 | |

| Record name | Citiolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-16-0, 17896-21-8 | |

| Record name | Citiolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citiolone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citiolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | citiolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | citiolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(tetrahydro-2-oxo-3-thienyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citiolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-N-(tetrahydro-2-oxothien-3-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(tetrahydro-2-oxothienyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITIOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70JKL15MUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.